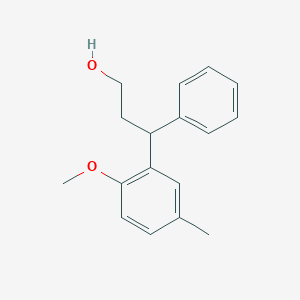

苄基-(2,3-二甲氧基-苄基)-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzylamines are a class of compounds that have significant importance in pharmaceutical chemistry due to their presence in a variety of pharmaceutically active compounds. The interest in benzylamines is driven by their role as privileged structural motifs, which are frameworks commonly found in molecules with high biological activity .

Synthesis Analysis

The synthesis of benzylamines, such as Benzyl-(2,3-dimethoxy-benzyl)-amine, can be achieved through various methods. One notable approach is the iron-catalyzed direct amination of benzyl alcohols, as described in the first paper. This method utilizes a well-defined homogeneous iron complex and employs the borrowing hydrogen methodology to couple benzyl alcohols with simpler amines. This process has been shown to produce a variety of substituted secondary and tertiary benzylamines with moderate to excellent yields. The versatility of this methodology is highlighted by its application in the one-pot synthesis of nonsymmetric tertiary amines and the synthesis of N-benzyl piperidines .

Molecular Structure Analysis

The molecular structure of benzylamines can be influenced by the substituents on the benzene ring. For instance, the paper on N-(3,5-Dimethoxyphenyl)benzamide, although not directly about benzylamines, provides insight into the planarity of the dimethoxyphenyl–amide segment and the angle between the two benzene rings, which could be relevant for understanding the conformation of similar benzylamine derivatives .

Chemical Reactions Analysis

Benzylamines can participate in various chemical reactions, including hydrogen bonding interactions. The study on the benzene–ammonia dimer, while not directly about benzylamines, illustrates the hydrogen-bonding capabilities of amines. Ammonia, a simple amine, can act as both a donor and acceptor in hydrogen-bond interactions, which is a property likely shared by benzylamines. The observed geometry in the benzene–ammonia dimer is similar to amino–aromatic interactions found in proteins, suggesting that benzylamines could engage in similar interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylamines are influenced by their molecular structure and the nature of their substituents. For example, the paper on 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine describes how molecules of this compound are linked via hydrogen bonds, leading to the formation of inversion dimers. This indicates that benzylamines can form stable dimeric structures through intermolecular interactions, which could affect their physical properties such as solubility and melting point .

科学研究应用

胺类活化剂在丙烯酸骨水泥中的作用

胺类活化剂如苄基-(2,3-二甲氧基-苄基)-胺在丙烯酸骨水泥的固化过程中起着至关重要的作用,丙烯酸骨水泥广泛用于假牙树脂和涉及骨水泥植入的手术等医疗应用中。Vázquez、Levenfeld 和 Román (1998) 强调了了解固化参数的动力学、机理和温度影响以减轻植入过程中的热损伤的重要性,突出了叔芳香胺在丙烯酸体系生物医学应用中的重要性 Role of amine activators on the curing parameters, properties and toxicity of acrylic bone cements。

饱和 C-H 键的催化官能化

Che、Lo、Zhou 和 Huang (2011) 讨论了金属卟啉在官能化饱和 C-H 键(包括与苄基-(2,3-二甲氧基-苄基)-胺相关的胺化过程)中的催化潜力。他们的综述涵盖了通过羟基化、胺化和卡宾插入的有机合成进展,展示了此类催化剂在高精度创建复杂分子结构中的效用 Selective functionalisation of saturated C-H bonds with metalloporphyrin catalysts。

苯并恶唑的微波辅助合成

Özil 和 Menteşe (2020) 专注于苯并恶唑及其衍生物的微波辅助合成技术,提出了一种合成包括类似于苄基-(2,3-二甲氧基-苄基)-胺在内的化学化合物的有效且快速的方法。这篇综述强调了微波辐射在提高化学合成的多样性和速度方面的重要性,突出了其对现代化学的影响 Microwave-assisted Synthesis of Benzoxazoles Derivatives。

木质素中 β-O-4 键断裂的机理

Yokoyama (2015) 探讨了木质素模型化合物的酸解,揭示了苄基-(2,3-二甲氧基-苄基)-胺在木质素降解中的化学行为和潜在应用。这项研究提供了对木质素分解所涉及机理的基础理解,对生物质转化和可再生能源具有影响 Revisiting the Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin. Part 6: A Review。

未来方向

属性

IUPAC Name |

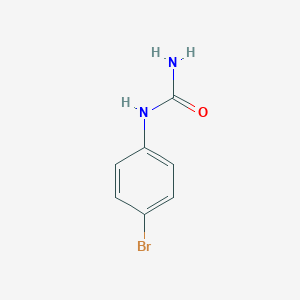

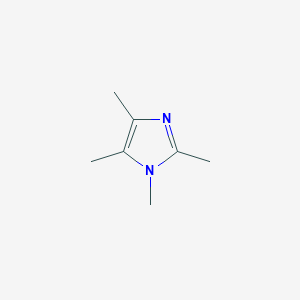

N-[(2,3-dimethoxyphenyl)methyl]-1-phenylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-18-15-10-6-9-14(16(15)19-2)12-17-11-13-7-4-3-5-8-13/h3-10,17H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJCCOMMARAKOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

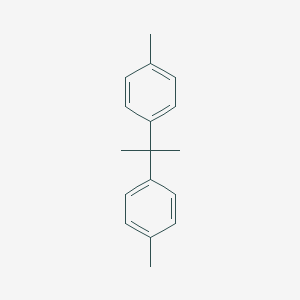

Canonical SMILES |

COC1=CC=CC(=C1OC)CNCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354343 |

Source

|

| Record name | Benzyl-(2,3-dimethoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-(2,3-dimethoxy-benzyl)-amine | |

CAS RN |

128349-14-4 |

Source

|

| Record name | Benzyl-(2,3-dimethoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B154418.png)